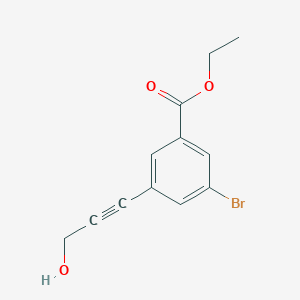
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- is a complex organic compound belonging to the benzopyran family. This compound is characterized by the presence of three nitro groups at positions 3, 6, and 8, and a hydroxy group at position 7 on the benzopyran ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- typically involves the nitration of 7-hydroxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: Using a nitrating mixture to introduce nitro groups.
Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the purity and consistency of the final product through analytical methods like HPLC or NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of 7-oxo-3,6,8-trinitro-2H-1-benzopyran-2-one.
Reduction: Formation of 7-hydroxy-3,6,8-triamino-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2H-1-benzopyran-2-one: Lacks the nitro groups, making it less reactive.
7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (Scopoletin): Contains a methoxy group instead of nitro groups, altering its chemical properties.
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Lacks the nitro groups and has a different hydrogenation state.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
439590-78-0 |
|---|---|
Molecular Formula |
C9H3N3O9 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
7-hydroxy-3,6,8-trinitrochromen-2-one |
InChI |
InChI=1S/C9H3N3O9/c13-7-4(10(15)16)1-3-2-5(11(17)18)9(14)21-8(3)6(7)12(19)20/h1-2,13H |
InChI Key |
QOJFEDQYICLERL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



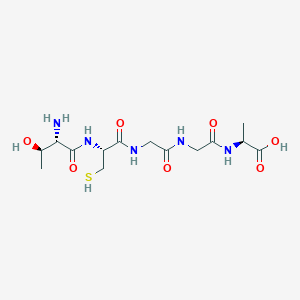
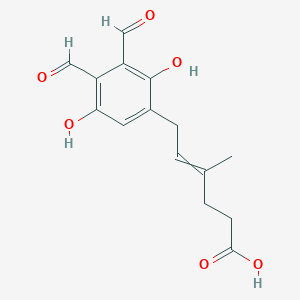
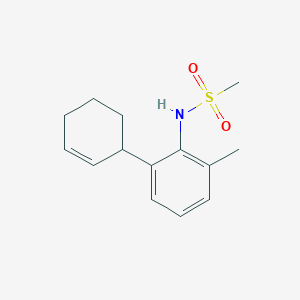
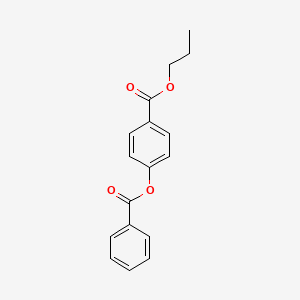
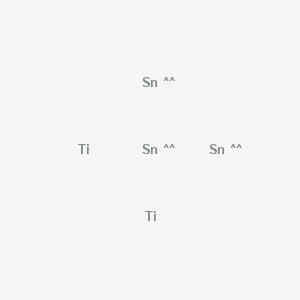

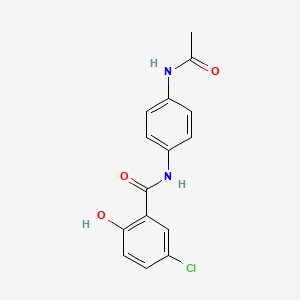
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
